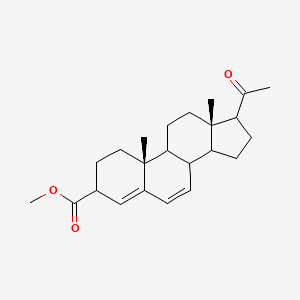

3beta-Acetoxy-5-pregnen-20-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

methyl (10R,13S)-17-acetyl-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylate |

InChI |

InChI=1S/C23H32O3/c1-14(24)18-7-8-19-17-6-5-16-13-15(21(25)26-4)9-11-22(16,2)20(17)10-12-23(18,19)3/h5-6,13,15,17-20H,7-12H2,1-4H3/t15?,17?,18?,19?,20?,22-,23+/m0/s1 |

InChI Key |

RFEZQMLLKZHKAY-APRFSFMNSA-N |

Isomeric SMILES |

CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(CC[C@]34C)C(=O)OC)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Strategies and Chemoenzymatic Transformations of 3beta Acetoxy 5 Pregnen 20 One

Chemical Synthesis Methodologies

The chemical synthesis of 3β-Acetoxy-5-pregnen-20-one primarily revolves around its precursor, pregnenolone (B344588). Methodologies include direct functional group manipulation and the degradation of more complex sterols.

Direct Acetylation of Pregnenolone for 3β-Acetoxy-5-pregnen-20-one Production

The most straightforward method for preparing 3β-Acetoxy-5-pregnen-20-one is the direct acetylation of pregnenolone (3β-hydroxypregn-5-en-20-one). This reaction involves the esterification of the 3β-hydroxyl group.

Commonly, acetyl chloride is used as the acetylating agent in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. Another established method involves heating pregnenolone in acetic anhydride (B1165640). google.com Following the acetylation, purification is typically achieved through extraction with an organic solvent and subsequent recrystallization to yield the final product. google.com For instance, crude pregnenolone can be dissolved in acetic anhydride, heated, and after cooling and the addition of water to decompose excess anhydride, the product is extracted with solvents like cyclohexane (B81311) or n-hexane and recrystallized from ethanol. google.com

This acetylation step is not only a means of synthesis but can also be a strategic step for purification. Crude pregnenolone, which can be difficult to purify directly, becomes easier to purify after conversion to its acetate (B1210297) derivative via solvent extraction and recrystallization. google.com

Table 1: Examples of Direct Acetylation of Pregnenolone

| Starting Material | Reagents | Solvent(s) | Key Conditions | Product Purity | Yield | Reference |

|---|---|---|---|---|---|---|

| Pregnenolone crude (88%) | Acetic anhydride | None | 100°C, 1h | 97.1% | 78% | google.com |

| Pregnenolone crude (88%) | Acetic anhydride | None | 100°C, 1h | 96.8% | 80% | google.com |

| Pregnenolone crude | Acetic anhydride, Pyridine | Dichloromethane | Not specified | >95% | Not specified |

Oxidative Degradation of Precursor Sterols in 3β-Acetoxy-5-pregnen-20-one Synthesis

An alternative route to pregnenolone and its acetate involves the oxidative degradation of more complex, naturally occurring sterols such as diosgenin (B1670711) or cholesterol. A notable one-pot oxidation of diosgenin involves an acid-catalyzed cleavage of the spiroketal ring using acetic anhydride and sulfuric acid, followed by oxidative elimination with chromium trioxide in acetic acid to form the Δ¹⁶ double bond. This process ultimately yields a precursor that can be converted to pregnenolone derivatives.

Historically, chromic anhydride was a common oxidizing agent. However, due to environmental concerns, greener alternatives like hydrogen peroxide (oxydol) have been developed for the oxidative degradation of sterols, making the process more scalable and environmentally friendly. The resulting pregnenolone can then be acetylated as described previously.

Multi-step Chemical Modifications from Pregnenolone Derivatives

3β-Acetoxy-5-pregnen-20-one serves as a versatile starting material for the synthesis of more complex steroid analogues through multi-step reaction sequences. For example, it is the precursor for the synthesis of 3β-acetoxy-5α-hydroxy-17α-bromo-pregnane-6,20-dione. google.com This synthesis involves the epoxidation of pregnenolone acetate, followed by oxidation to introduce a ketone at C-6, and subsequent selective bromination at the C-17 position. google.com

Furthermore, 3β-Acetoxy-5-pregnen-20-one can be reduced with zinc dust and acetic acid. google.com It has also been used in the synthesis of ring-D-bridged steroid analogs, such as 3β-acetoxy-14α,17α-ethano-5-pregnen-20-one. acs.org These multi-step syntheses highlight the utility of the 3β-acetoxy group as both a key functional handle and a protecting group during complex chemical transformations.

Enzymatic and Microbial Biotransformation of Pregnane (B1235032) Scaffolds

Biocatalysis, using either isolated enzymes or whole microbial cells, offers a powerful and highly selective alternative to traditional chemical methods for steroid modification. rsc.org

Microbial Transformation of 3β-Acetoxy-5,16-pregnadiene-20-one by Fungi (e.g., Penicillium citrinum) and Metabolite Characterization

While not a direct transformation of 3β-acetoxy-5-pregnen-20-one, studies on closely related pregnane structures provide significant insight into the potential enzymatic modifications of this scaffold. The microbial transformation of 3β-acetoxypregna-5,16-diene-20-one by the filamentous fungus Penicillium citrinum has been shown to yield a variety of hydroxylated metabolites. nih.gov

In one study, incubation of 3β-acetoxypregna-5,16-diene-20-one with P. citrinum resulted in four main metabolites, which were characterized using spectroscopic techniques. nih.gov The biotransformation involved hydroxylation at various positions on the steroid nucleus.

**Table 2: Metabolites from Microbial Transformation of 3β-Acetoxypregna-5,16-diene-20-one by *Penicillium citrinum***

| Metabolite Number | Chemical Name | Type of Transformation | Reference |

|---|---|---|---|

| 2 | 3β,7β-dihydroxy-pregn-5,16(17)-dien-20-one | Hydroxylation | nih.gov |

| 3 | 3β-hydroxy-7α-methoxy-pregn-5,16(17)-dien-20-one | Hydroxylation, Methylation | nih.gov |

| 4 | 3β,7β,11α-trihydroxy-pregn-5,16(17)-dien-20-one | Multiple Hydroxylations | nih.gov |

| 5 | 3β,7α-dihydroxy-pregn-5,16(17)-dien-20-one | Hydroxylation | nih.gov |

This study highlights the capability of fungi to perform regioselective hydroxylations on the pregnane skeleton. nih.gov

Novel Enzymatic Reactions in Pregnane Steroid Metabolism, including 7-O-Methylation

The biotransformation of pregnane steroids can lead to novel chemical structures. A particularly noteworthy finding from the transformation of 3β-acetoxypregna-5,16-diene-20-one by P. citrinum was the identification of a 7-O-methylated metabolite, 3β-hydroxy-7α-methoxy-pregn-5,16(17)-dien-20-one. nih.gov This 7-O-methylation represents a novel enzymatic reaction in the context of microbial steroid transformations, expanding the known repertoire of biocatalytic modifications. nih.gov

Enzymatic hydroxylations at other positions, such as 7α, 7β, and 16α, have also been observed in the metabolism of 3β-hydroxy-5-pregnen-20-one by rat liver microsomes, catalyzed by cytochrome P450 enzymes. capes.gov.br These enzymatic systems demonstrate the potential for generating a diverse array of functionalized pregnane derivatives from a common precursor.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The chemical scaffold of 3beta-Acetoxy-5-pregnen-20-one, also known as pregnenolone acetate, serves as a versatile starting point for the synthesis of a wide array of steroidal analogs. Through targeted modifications of its core structure and side chain, researchers can develop novel compounds and investigate how specific structural features influence biological activity, a process central to Structure-Activity Relationship (SAR) studies.

Synthesis of Pregnenolone Acetate Analogs with Modified Side Chains

The C-17 side chain of pregnenolone acetate is a primary site for chemical modification to produce diverse analogs. nih.gov Pregnenolone itself is a common starting material for synthesizing derivatives with altered side chains, such as certain brassinosteroid analogs and precursors for vitamin D. mdpi.comgoogle.com

One significant area of research involves the synthesis of plant growth regulators. For instance, pregnenolone has been used as the starting material for the synthesis of brassinosteroids, which involves modifications to the side chain. researchgate.net Similarly, analogs of brassinolide (B613842) and castasterone, featuring an ester group at the C-20 position of the pregnane skeleton, have been successfully prepared. researchgate.net

Another important application is the synthesis of vitamin D precursors. The process often begins with the readily available and cost-effective pregnenolone acetate. google.comnih.gov A key transformation is the creation of a 5,7-diene system within the steroid's B-ring, which can be achieved through methods like bromination followed by dehydrobromination. nih.gov However, this can sometimes lead to mixtures of isomers, such as 3β-hydroxypregna-4,6-dien-20-one and the desired 3β-hydroxypregna-5,7-dien-20-one, requiring separation. nih.gov The aldehyde derivative (formula 2 in the source) can be further reacted to build a wide variety of steroidal side chains, for example, by using a Grignard reagent or an olefination reagent. google.com

The synthesis of cardiotonic steroids also utilizes pregnenolone as a starting material. cdnsciencepub.com These complex syntheses aim to introduce a 14β-hydroxy function and a 17β-side chain, which is a thermodynamically challenging arrangement. cdnsciencepub.com The process can involve converting pregnenolone into intermediates like 3β-acetoxy-5β-pregnan-20-one, which is then brominated and dehydrobrominated to create a 16-unsaturated 20-ketone, a key step in building the required side chain. cdnsciencepub.com

| Target Analog Type | Key Intermediate from Pregnenolone/Acetate | Key Reaction Step | Reference |

|---|---|---|---|

| Vitamin D Precursors | 3β-hydroxypregna-5,7-dien-20-one | Bromination/dehydrobromination to form 5,7-diene | nih.gov |

| Cardiotonic Steroids | 3β-acetoxy-5β-pregnan-20-one | Bromination with N-bromosuccinimide and dehydrobromination | cdnsciencepub.com |

| Brassinosteroid Analogs | Pregnenolone | Side chain modification to introduce ester functionalities | researchgate.net |

Development of Novel Steroidal Derivatives from this compound

Beyond side-chain modifications, the steroidal nucleus of pregnenolone acetate is a rich platform for creating novel derivatives through the introduction of various functional groups and structural changes. These modifications are crucial for exploring new therapeutic possibilities and understanding the structural requirements for specific biological activities.

A notable strategy involves introducing heteroatoms into the steroid framework. For example, various fluorine-containing steroids, such as 3β-fluoro-5-pregnen-20-one, have been synthesized for research purposes. mdpi.com Similarly, chlorinated steroids have been developed, some of which exhibit anti-inflammatory or anabolic properties. mdpi.com The synthesis of 17-chloro steroids has been explored for potential anti-influenza applications. mdpi.com

Structural rigidity can be introduced through the formation of internal bridges. The synthesis of a 6,19-oxido analogue of pregnanolone (B1679072) was achieved starting from commercially available pregnenolone acetate. conicet.gov.ar This multi-step process involved protecting the C-20 carbonyl group, hydrolyzing the C-3 acetate, oxidizing the resulting alcohol, and subsequent reactions to form the rigid 6,19-oxido bridge, which bends the molecule at the A/B ring junction. conicet.gov.ar

Other derivatizations focus on introducing functional groups at various positions to enhance biological effects. In one study, five different 21-esters of pregnenolone derivatives were synthesized to act as inhibitors of 5α-reductase. nih.gov The research found that a derivative, 21(p-fluoro)benzoyloxypregna-4,16-diene-3,6,20-trione, was a potent inhibitor of both types of 5α-reductase, with its activity enhanced by a keto group at C-6 and a double bond at C-4. nih.gov

| Derivative Type | Starting Material | Key Modification | Example Compound | Reference |

|---|---|---|---|---|

| Fluorinated Steroid | Pregnenolone Acetate | Introduction of fluorine | 3β-fluoro-5-pregnen-20-one | mdpi.com |

| Bridged Steroid | Pregnenolone Acetate | Formation of a 6,19-oxido bridge | 3α-Hydroxy-6,19-oxidopregn-4-ene-20-one | conicet.gov.ar |

| Ester Derivative | Pregnenolone | Esterification at C-21 and other modifications | 21(p-fluoro)benzoyloxypregna-4,16-diene-3,6,20-trione | nih.gov |

| Cardiotonic Precursor | Pregnenolone | Introduction of 14β-hydroxy and 17β-butenolide | Digitoxigenin | cdnsciencepub.com |

Stereoselective Synthesis of Pregnenolone Ester Analogues

Controlling the stereochemistry during the synthesis of steroidal analogs is paramount, as different stereoisomers can exhibit vastly different biological activities. Stereoselective synthesis ensures the production of a specific isomer, maximizing therapeutic efficacy and minimizing potential off-target effects.

The stereoselective synthesis of methyl spongoate, a naturally occurring steroid with potent antitumor activities, was achieved starting from pregnenolone acetate. sorbonne-universite.fr A key step in this synthesis was the diastereoselective alkylation of an intermediate derived from pregnenolone acetate. sorbonne-universite.fr The precursor was treated with lithium diisopropylamide (LDA) and 1-bromo-4-methylpentane, which resulted in the desired ester with a 20R configuration in a 75% yield, with no other diastereomer detected. sorbonne-universite.fr This highlights the ability to precisely control the stereochemistry at the C-20 position.

Lipase-catalyzed reactions offer another powerful tool for stereoselectivity. The transesterification of the 20-hydroxyl group in a series of pregnanes to form novel 20-ethyl succinates demonstrated high stereoselectivity. researchgate.net The enzyme selectively reacted with the 20β epimers, yielding only the 20β-succinyloxy derivatives. researchgate.net This enzymatic approach enabled the synthesis of compounds that are not accessible through traditional synthetic methods. researchgate.net

Reduction reactions can also be performed stereoselectively. The reduction of pregnenolone-3-acetate with reagents like NaBH4 or L-selectride can afford the corresponding C-20 alcohol with high yields. researchgate.net The stereochemistry at C-20 can be determined by spectroscopic methods, such as comparing the chemical shift of the C-18 methyl group in NMR spectra to known values for the C-20R and C-20S stereochemistries. researchgate.net

| Method | Target Transformation | Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | Alkylation at C-20 | LDA, 1-bromo-4-methylpentane, HMPA | (20R) configuration | sorbonne-universite.fr |

| Lipase-Catalyzed Transesterification | Esterification of 20-hydroxyl group | Lipase | Selective for 20β epimers | researchgate.net |

| Stereoselective Reduction | Reduction of C-20 ketone | NaBH4 or L-selectride | Formation of C-20 alcohol (stereochemistry can be determined) | researchgate.net |

Biochemical Pathways and Endocrine Relevance of 3beta Acetoxy 5 Pregnen 20 One

Position of 3beta-Acetoxy-5-pregnen-20-one within Steroid Hormone Biosynthesis

The initiation of steroidogenesis occurs with the conversion of cholesterol to pregnenolone (B344588), a rate-limiting step that takes place within the mitochondria of steroidogenic tissues. reactome.org This critical reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1. wikipedia.org this compound, as a derivative of pregnenolone, is positioned immediately downstream of this foundational step. In a physiological context, for it to enter the main steroidogenic pathways, it must first be converted to pregnenolone through the removal of its acetate (B1210297) group. Once pregnenolone is formed, it becomes the universal precursor for the synthesis of all other steroid hormones. wikipedia.orgdrugbank.com

The production of pregnenolone from cholesterol is tightly regulated by trophic hormones such as adrenocorticotropic hormone (ACTH) in the adrenal glands and luteinizing hormone (LH) in the gonads. wikipedia.org These hormones stimulate the transport of cholesterol into the mitochondria, where P450scc is located.

Precursor Role in the Formation of Major Classes of Steroid Hormones (e.g., Progesterone (B1679170), Cortisol, Androgens, Estrogens)

Upon its conversion to pregnenolone, this compound indirectly serves as the foundational molecule for all major classes of steroid hormones. fullscript.com Pregnenolone can be metabolized through two primary pathways, the Δ⁴ and Δ⁵ pathways, which lead to the production of progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.org

Progesterone and subsequent hormones: Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). wikipedia.orgjcgo.org Progesterone is not only a crucial hormone for the menstrual cycle and pregnancy but also a key intermediate. Further enzymatic modifications of progesterone lead to the synthesis of:

Corticosteroids (Cortisol and Aldosterone): In the adrenal cortex, progesterone is further hydroxylated to produce mineralocorticoids like aldosterone (B195564) and glucocorticoids like cortisol. nih.gov

Androgens and Estrogens (via the Δ⁵ pathway): Alternatively, pregnenolone can be hydroxylated at the 17α position by 17α-hydroxylase (CYP17A1) to form 17-hydroxypregnenolone. wikipedia.org This compound is then converted to dehydroepiandrosterone (B1670201) (DHEA) by 17,20-lyase, another activity of CYP17A1. DHEA is a primary adrenal androgen and a precursor for more potent androgens like testosterone (B1683101) and subsequently estrogens like estradiol. nih.gov

| Steroid Class | Key Hormones | Primary Site of Synthesis |

|---|---|---|

| Progestogens | Progesterone | Ovaries (corpus luteum), Adrenal Glands, Placenta |

| Glucocorticoids | Cortisol | Adrenal Glands (zona fasciculata) |

| Mineralocorticoids | Aldosterone | Adrenal Glands (zona glomerulosa) |

| Androgens | Testosterone, DHEA | Testes, Adrenal Glands, Ovaries |

| Estrogens | Estradiol, Estrone | Ovaries, Adrenal Glands, Adipose Tissue |

Metabolic Conversions of Pregnenolone and its Acetate Ester in Steroidogenic Tissues

The metabolic fate of this compound in steroidogenic tissues is predicated on its initial hydrolysis to pregnenolone. Once formed, pregnenolone is rapidly metabolized. In tissues like the testes, pregnenolone is directed towards the synthesis of testosterone via both the Δ⁴ and Δ⁵ pathways. nih.gov

In vitro studies using testicular tissue have demonstrated the efficient conversion of pregnenolone into various downstream steroids. nih.gov When testicular homogenates are incubated with pregnenolone, there is a notable production of testosterone, indicating the activity of enzymes such as 3β-HSD, 17α-hydroxylase/17,20-lyase, and 17β-hydroxysteroid dehydrogenase. nih.gov The metabolism of pregnenolone in the testes shows that both the Δ⁴ and Δ⁵ pathways are active, with the Δ⁴ pathway often being predominant. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are crucial enzymes in the metabolism of pregnenolone and its derivatives.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for converting Δ⁵-3β-hydroxy steroids into the Δ⁴-3-keto configuration necessary for the biological activity of many steroid hormones. jcgo.orgnih.gov It catalyzes the conversion of pregnenolone to progesterone, a pivotal step in the synthesis of progestogens, corticosteroids, and, via the Δ⁴ pathway, androgens. nih.govjcgo.org Deficiency in the 3β-HSD enzyme leads to a disruption in the production of all these steroid classes. jcgo.org

20α-Hydroxysteroid Dehydrogenase (20α-HSD): This enzyme is involved in the reduction of the 20-keto group of steroids. In some tissues, 20α-HSD can convert progesterone to its inactive metabolite, 20α-hydroxyprogesterone. nih.gov Pregnenolone can also be a substrate for 20α-HSD, leading to the formation of pregn-5-ene-3β,20α-diol. This represents a metabolic diversion that can regulate the amount of pregnenolone available for conversion to progesterone. nih.gov

| Enzyme | Substrate | Product | Pathway Significance |

|---|---|---|---|

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Pregnenolone | Progesterone | Entry into the Δ⁴ pathway for synthesis of progesterone, corticosteroids, and androgens. jcgo.orgnih.gov |

| 17α-Hydroxylase (CYP17A1) | Pregnenolone | 17-Hydroxypregnenolone | Directs steroid synthesis towards glucocorticoids and sex hormones via the Δ⁵ pathway. wikipedia.org |

| 17,20-Lyase (CYP17A1) | 17-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Key step in the production of androgens and estrogens. wikipedia.org |

| 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | Pregnenolone | Pregn-5-ene-3β,20α-diol | Metabolic inactivation or redirection of pregnenolone. nih.gov |

Contribution to Neurosteroidogenesis and Central Nervous System Function

Pregnenolone, the active form of this compound, is a prominent neurosteroid, meaning it is synthesized within the central nervous system (CNS) and has direct effects on neuronal function. nih.gov In the brain, pregnenolone is produced by glial cells and neurons from cholesterol. nih.govnih.gov

As a neurosteroid, pregnenolone and its downstream metabolites, such as pregnenolone sulfate (B86663) and allopregnanolone, modulate the activity of several key neurotransmitter receptors, including GABA-A and NMDA receptors. nih.govfrontiersin.org This modulation can influence neuronal excitability, synaptic plasticity, and cognitive functions. frontiersin.org For instance, pregnenolone has been shown to enhance memory and learning in animal models. nih.gov Exogenously administered pregnenolone can act as a prodrug to other neuroactive steroids like allopregnanolone. wikipedia.org

The conversion of cholesterol to pregnenolone is a critical step in neurosteroidogenesis, and the enzymes required for this process are present in the brain. nih.gov While this compound itself is not the primary active neurosteroid, its conversion to pregnenolone allows it to contribute to the pool of neuroactive steroids in the CNS, thereby influencing a range of neurological functions.

Molecular Mechanisms of Action and Biological Function in Research Models

Modulation of Cellular Signaling Pathways

Pregnenolone (B344588) and its derivatives influence a variety of cellular signaling pathways, primarily through their interactions with neurotransmitter systems, allosteric modulation of receptors, and activation of ion channels.

Research indicates that pregnenolone and its sulfate (B86663) ester can modulate the activity of several key neurotransmitter systems, including the cholinergic and glutamatergic systems.

Acetylcholine (B1216132): Pregnenolone has been shown to regulate the release of acetylcholine, a neurotransmitter crucial for cognitive functions such as learning and memory. bioticsresearch.comharborcompounding.com Studies suggest that pregnenolone sulfate can enhance the release of acetylcholine in the hippocampus. researchgate.net This modulation of the cholinergic system may contribute to the observed cognitive-enhancing effects of pregnenolone in research models. bioticsresearch.comharborcompounding.com

Glutamate: The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a primary target for pregnenolone sulfate. jneurosci.orgcas.czresearchgate.net Pregnenolone sulfate acts as a positive allosteric modulator of NMDA receptors, enhancing their function. jneurosci.orgdroracle.ai This potentiation of NMDA receptor activity can influence synaptic plasticity and neuronal excitability. jneurosci.orgresearchgate.net The interaction is complex, with pregnenolone sulfate showing selectivity for different NMDA receptor subunit compositions. mdpi.com Specifically, it potentiates currents of NR1/NR2A and NR1/NR2B receptors while inhibiting NR1/NR2C and NR1/NR2D receptors. mdpi.com This modulation of the primary excitatory neurotransmitter system in the brain highlights a significant mechanism through which pregnenolone may impact brain function. cas.cz Interestingly, another neurosteroid, 3 alpha-hydroxy-5 beta-pregnan-20-one sulfate, has been found to be a negative modulator of the NMDA-induced current. nih.gov

| Neurotransmitter System | Effect of Pregnenolone/Pregnenolone Sulfate | Receptor Interaction | Potential Functional Outcome |

| Acetylcholine | Enhances release | Muscarinic Cholinergic Receptors | Improved memory and cognitive function bioticsresearch.comharborcompounding.comresearchgate.net |

| Glutamate | Positive allosteric modulation | NMDA Receptors (NR1/NR2A, NR1/NR2B) | Enhanced synaptic plasticity, learning, and memory jneurosci.orgdroracle.aimdpi.com |

Pregnenolone has been identified as a negative allosteric modulator of the cannabinoid CB1 receptor. wikipedia.org This means that it can bind to a site on the receptor that is different from the primary agonist binding site and, in doing so, it reduces the effects of CB1 receptor agonists like tetrahydrocannabinol (THC). wikipedia.org This finding suggests a potential role for pregnenolone in modulating the endocannabinoid system. wikipedia.org

Pregnenolone sulfate has been shown to activate transient receptor potential (TRP) channels, specifically TRPM1 and TRPM3. mdpi.comfrontiersin.org Activation of these channels by pregnenolone sulfate can lead to an influx of calcium ions into the cell. wikipedia.org In hepatocytes and pancreatic islets, this activation of TRPM3 by pregnenolone sulfate causes calcium entry and subsequent insulin (B600854) release. wikipedia.org This demonstrates a role for pregnenolone sulfate in cellular signaling beyond the central nervous system.

| Ion Channel | Modulator | Effect | Cellular Consequence |

| TRPM1 | Pregnenolone Sulfate | Activation | Calcium Influx mdpi.comfrontiersin.org |

| TRPM3 | Pregnenolone Sulfate | Activation | Calcium Influx, Insulin Release (in pancreatic islets) mdpi.comwikipedia.org |

Influence on Cellular Structure and Dynamics

While direct studies on 3beta-Acetoxy-5-pregnen-20-one are limited, its active metabolite, pregnenolone, has been found to interact with microtubule-associated protein 2 (MAP2). wikipedia.org MAP2 is a key protein involved in the stabilization and assembly of microtubules, which are essential components of the cellular cytoskeleton. By binding to MAP2, pregnenolone may play a role in promoting the formation and stabilization of microtubules in neurons. wikipedia.org This interaction could be significant for neuronal development and plasticity. wikipedia.org

Enzymatic Regulation and Inhibition

Currently, there is a lack of specific research findings detailing the direct enzymatic regulation and inhibition by this compound. As a prodrug, its primary enzymatic interaction is its conversion to pregnenolone. Further research is required to elucidate any direct effects of the acetylated form on specific enzymes.

Inhibition of Steroidogenic Enzymes (e.g., 5alpha-Reductase, 17alpha-Hydroxylase/C17,20-Lyase) by Pregnane (B1235032) Derivatives

Pregnane derivatives have been a subject of investigation for their potential to inhibit key enzymes in steroid biosynthesis. The enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), is a significant target in androgen-dependent conditions. nih.gov While 3β-acetoxy-5-pregnen-20-one itself has been reported to show no inhibition of the 5α-reductase enzyme, modifications to its structure can impart significant inhibitory activity. mdpi.com For instance, the 20-hydroxyimino derivative of 3β-acetoxy-5-pregnen-20-one demonstrated potential inhibitory activity against 5α-reductase. nih.gov Further studies have shown that certain pregnenolone derivatives can be highly effective inhibitors of the 5α-reductase isozyme 2 (5α-R2), with some compounds exhibiting IC50 values in the nanomolar range. endocrine-abstracts.org

Another critical enzyme in steroidogenesis is 17α-hydroxylase/C17,20-lyase (CYP17A1), which is essential for the production of androgens and estrogens. wikipedia.orgmedlineplus.gov Inhibition of this enzyme is a key strategy in managing androgen-dependent diseases. Research has demonstrated that pregnane derivatives can act as potent and competitive inhibitors of both 17α-hydroxylase and C17,20-lyase activities. nih.gov For example, novel 3α-ester derivatives of pregnenolone have been synthesized with the aim of inhibiting the CYP17α hydroxylase enzyme. researchgate.net One study on a different pregnene derivative, 4-pregnene-3-one-20 beta-carboxaldehyde, revealed potent competitive inhibition of both enzyme activities, with a greater potency for the C17,20-lyase component. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (Ki or IC50) | Reference |

|---|---|---|---|

| 4-pregnene-3-one-20 beta-carboxaldehyde | 17 alpha-hydroxylase | Ki = 8.48 µM | nih.gov |

| 4-pregnene-3-one-20 beta-carboxaldehyde | C17,20-lyase | Ki = 0.41 µM | nih.gov |

| 4-pregnene-3-one-20 beta-carboxaldehyde | 5 alpha-reductase | Ki = 15.6 nM | nih.gov |

| Pregnenolone Derivative 1f | 5α-Reductase Type 2 | IC50 = 21.8 nM | endocrine-abstracts.org |

| Pregnenolone Derivative 2b | 5α-Reductase Type 2 | IC50 = 20 nM | endocrine-abstracts.org |

| Pregnenolone Derivative 3d | 5α-Reductase Type 2 | IC50 = 15 nM | endocrine-abstracts.org |

Investigational Biological Activities in Non-Clinical Settings

Neuroprotective Mechanisms (e.g., Inhibition of Amyloid-beta Aggregation, Acetylcholinesterase Activity)

Derivatives of pregnenolone are being explored for their neuroprotective potential, particularly in the context of Alzheimer's disease. rsc.orgnih.gov One of the key pathological hallmarks of Alzheimer's is the extracellular aggregation of amyloid-β (Aβ) peptides. rsc.org Synthetic pregnenolone-based derivatives have been developed to inhibit the formation of Aβ protofibrils and prevent their aggregation. nih.gov

In addition to preventing Aβ aggregation, these derivatives have also been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. rsc.orgnih.gov The inhibition of AChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Studies have identified specific pregnenolone derivatives that exhibit potent, dual-site inhibition of AChE and also effectively inhibit the self-mediated aggregation of the Aβ1–42 peptide. rsc.orgnih.govresearchgate.net For example, a 4-(sulfamoylphenyl)thiourea derivative with a substitution at the C-3 position of pregnenolone showed excellent AChE inhibition in the nanomolar range. nih.gov Molecular docking studies suggest these compounds interact with key amino acid residues, thereby impeding the formation of β-sheet structures in Aβ peptides. rsc.orgnih.gov

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 4-(sulfamoylphenyl)thiourea derivative 23 | Acetylcholinesterase (AChE) | 0.04 µM (40 nM) | nih.gov |

| Derivative 23 | Aβ1–42 Aggregation | 51.34% Inhibition at 100 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Pregnenolone and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various research models. nih.govfullscript.com Pregnenolone itself can act as an anti-inflammatory molecule to help maintain immune homeostasis. nih.govresearchgate.net It has been shown to suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6) from macrophages and microglial cells. nih.gov This effect is mediated through the inhibition of signaling pathways activated by Toll-like receptors (TLRs), specifically TLR2 and TLR4. nih.govnih.gov

The immunomodulatory functions of pregnenolone are associated with its production by immune cells, which helps to limit tissue damage and chronic inflammation. nih.gov Beyond its role as a precursor to other steroids, pregnenolone can directly interact with molecular targets to exert its effects. mdpi.com Its metabolites, such as pregnenolone sulfate and allopregnanolone, also contribute to modulating neuroinflammation and promoting neuroprotection. nih.gov Furthermore, pregnenolone can inhibit T cell proliferation and B cell immunoglobulin class switching through mechanisms that are still under investigation. nih.gov

Evaluation of Antimutagenic Activity of Synthetic Analogs (e.g., Ames Assay)

The evaluation of the mutagenic and antimutagenic potential of new synthetic compounds is a critical step in drug discovery. The Ames test, a bacterial reverse mutation assay, is a widely accepted method for this purpose. nih.govnih.gov This in vitro bioassay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. nih.gov The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. nih.gov

To mimic mammalian metabolism, the assay is often conducted with and without the addition of a rat liver microsomal fraction (S9), which contains enzymes that can metabolize a test compound into its active, potentially mutagenic form. nih.govnih.gov The Ames test has been used to determine the mutagenic and antimutagenic properties of a wide range of substances, including plant extracts and their constituents. mdpi.com While this assay is a standard for evaluating synthetic analogs, specific studies on the antimutagenic activity of this compound derivatives using the Ames test are not extensively documented in the available literature. However, this methodology remains a key tool for assessing the genotoxic profile of novel synthetic pregnane analogs. mdpi.com

Assessment of Antiviral Activity (e.g., Anti-HIV Activity of Pregnenolone Ester Analogues)

Pregnenolone ester analogues have emerged as a class of compounds with potential antiviral activity. eurjchem.com Researchers have synthesized novel series of pregnenolone derivatives and evaluated their efficacy against human immunodeficiency virus (HIV). researchgate.neteurjchem.com In one study, new 3α-pregnenolone ester analogues were synthesized and tested for their in vitro antiviral activity against the replication of HIV-1 and HIV-2 in MT-4 cells. eurjchem.com One of the acrylate (B77674) derivatives, compound 18, demonstrated an EC50 value of >1.95 mg/mL against HIV-1. eurjchem.com

The antiviral potential of pregnenolone derivatives is not limited to HIV. Other synthetic analogs have been investigated for activity against other viruses, such as Herpes Simplex Virus Type 1 (HSV-1), including acyclovir-resistant strains. researchgate.net These findings suggest that the pregnane skeleton is a versatile scaffold for the development of new antiviral agents. researchgate.net

| Compound | Virus | Cell Line | Activity (EC50) | Reference |

|---|---|---|---|---|

| (5-pregnene-20-on-3α-yl)-3-(substituted)acrylate derivative (18) | HIV-1 | MT-4 | >1.95 mg/mL | eurjchem.com |

Anticancer Potential of Derivatives

The pregnenolone scaffold has been utilized as a template for developing new compounds with potential anticancer activity. nih.gov Modifications, particularly at Ring-D of the steroid, have led to the synthesis of various derivatives, including benzylidenes, pyrazolines, pyrazoles, hydrazones, and oximes. nih.gov The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines. mdpi.com

Studies have shown that the inclusion of certain heterocyclic rings, such as furanyl and pyridyl groups, into the pregnenolone skeleton can significantly increase the cytotoxicity of the resulting compounds. nih.gov For example, a furanyl-bearing enone derivative (compound 8) exhibited a potent cytotoxic effect against the HepG2 (liver cancer) cell line with an IC50 value of 0.74 µM/mL. nih.gov Its corresponding pyrazoline derivative (compound 48) was identified as one of the most active compounds against the MDA-MB-230 (breast cancer) cell line, with an IC50 of 0.91 µM/mL. nih.gov In contrast, synthesized (O-carboxymethyl) oximes, hydrazones, and pyrazoles derivatives of pregnenolone did not show significant activity against the tested cell lines. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Furanyl bearing enone (8) | HepG2 | 0.74 µM/mL | nih.gov |

| Benzylidene derivative (17) | HepG2 | 4.49 µM/mL | nih.gov |

| Benzylidene derivative (17) | MDA-MB-230 | 5.01 µM/mL | nih.gov |

| Pyrazoline derivative (48) | MDA-MB-230 | 0.91 µM/mL | nih.gov |

Anabolic Bone Growth Agent Research

Research into the potential of this compound as an anabolic agent for bone growth is primarily understood through the actions of its precursor, pregnenolone. Scientific investigations have focused on how these steroidal compounds influence the cellular mechanisms underlying bone formation. In vitro studies, in particular, have provided insights into the effects on osteoblasts, the specialized cells responsible for synthesizing new bone tissue.

Studies have demonstrated that pregnenolone can significantly enhance the proliferation and differentiation of osteoblasts. nih.gov This suggests a potential role in promoting an anabolic state in bone, where the rate of bone formation is increased. The research indicates that certain steroids, including pregnenolone, may stimulate the development of bone-forming cells. mdpi.com

Key markers of osteoblast activity, such as alkaline phosphatase (ALP) activity and osteocalcin (B1147995) content, have been shown to increase in the presence of pregnenolone. nih.gov ALP is an enzyme crucial for the mineralization of the bone matrix, while osteocalcin is a protein that plays a role in bone mineralization and calcium ion homeostasis. A significant increase in both of these markers points towards a pro-osteogenic effect. nih.gov

The anabolic effects observed in research models are attributed to the stimulation of osteoblast proliferation, leading to a larger population of bone-building cells, and the enhancement of their differentiation, meaning the cells become more specialized and effective at producing bone matrix. nih.gov Research has highlighted that pregnenolone, at specific concentrations, significantly improves osteoblast proliferation and increases both ALP activity and osteocalcin secretion. nih.gov

Table 1: Effects of Pregnenolone on Osteoblast Function

| Biomarker | Effect | Significance |

|---|---|---|

| Osteoblast Proliferation | Significantly Improved | Increased number of bone-forming cells. nih.gov |

| Alkaline Phosphatase (ALP) Activity | Significantly Increased | Enhanced bone matrix mineralization. nih.gov |

| Osteocalcin Content | Significantly Increased | Improved bone mineralization and calcium homeostasis. nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pregnenolone |

| Alkaline Phosphatase |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Structural Elucidation and Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms and the stereochemistry of 3β-Acetoxy-5-pregnen-20-one is fundamental to understanding its properties and reactivity. High-resolution techniques are indispensable for this purpose.

X-ray Diffraction Analysis for Crystal Structure and Conformational Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOESY) for Detailed Structural and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and provides detailed information about the connectivity and spatial arrangement of atoms.

For 3β-Acetoxy-5-pregnen-20-one, ¹H and ¹³C NMR spectra have been thoroughly assigned using techniques such as 2D Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). nih.gov These methods reveal the coupling relationships between adjacent protons and the direct correlation between protons and the carbons they are attached to, respectively. nih.gov

Below is a representative table of assigned ¹H and ¹³C NMR chemical shifts for 3β-Acetoxy-5-pregnen-20-one, compiled from typical values for such steroid systems.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C-3 | ~73.8 | ~4.6 | m |

| C-5 | ~139.6 | ~5.4 | d |

| C-6 | ~122.4 | - | - |

| C-18 | ~13.2 | ~0.6 | s |

| C-19 | ~19.3 | ~1.0 | s |

| C-20 | ~209.5 | - | - |

| C-21 | ~31.5 | ~2.1 | s |

| Acetate (B1210297) CH₃ | ~21.4 | ~2.0 | s |

| Acetate C=O | ~170.5 | - | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (HR-ESI-MS) for Molecular Formula Confirmation and Metabolite Identification

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. The molecular formula for 3β-Acetoxy-5-pregnen-20-one is C₂₃H₃₄O₃, corresponding to a molecular weight of approximately 358.51 g/mol . nih.govnist.gov

In research, mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is also a powerful technique for identifying metabolites of parent compounds. nih.govnih.gov For instance, studies on the metabolism of pregnenolone (B344588) have utilized GC-MS to identify various hydroxylated and reduced derivatives in cell cultures. nih.gov These techniques are crucial for understanding the metabolic fate of 3β-Acetoxy-5-pregnen-20-one in biological systems. The development of sensitive LC-MS/MS methods allows for the quantification of pregnenolone and related steroids in complex biological matrices like serum and brain tissue. thermofisher.comnih.gov

Spectroscopic Techniques for Functional Group Characterization (e.g., FTIR, IR)

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3β-Acetoxy-5-pregnen-20-one displays characteristic absorption bands that confirm the presence of its key functional groups. nih.govnist.govchemicalbook.com

The most prominent peaks in the spectrum correspond to the carbonyl groups of the C-20 ketone and the acetate ester. The presence of the carbon-carbon double bond in the B ring is also confirmed by a characteristic stretching vibration.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | ~1730 |

| Ketone Carbonyl (C=O) | Stretch | ~1705 |

| Alkene (C=C) | Stretch | ~1665 |

| C-O (Ester) | Stretch | ~1240 |

These characteristic absorption bands provide a quick and reliable method for confirming the identity and purity of 3β-Acetoxy-5-pregnen-20-one. nih.gov

Chromatographic Methods for Isolation and Purity Assessment in Research Studies

Chromatographic techniques are indispensable for the isolation, purification, and assessment of the purity of 3β-Acetoxy-5-pregnen-20-one in research settings. The choice of method depends on the scale of the separation and the required level of purity.

Column Chromatography: For the purification of crude products from chemical synthesis, column chromatography using silica (B1680970) gel is a common and effective method. google.com The crude material is loaded onto a column packed with silica gel, and a solvent system of appropriate polarity is used to elute the components. The separation is based on the differential adsorption of the compounds to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is frequently used to assess the purity of 3β-Acetoxy-5-pregnen-20-one. sielc.com The retention time of the compound under specific conditions is a characteristic property that can be used for its identification and quantification. HPLC methods are crucial for monitoring the progress of reactions and for ensuring the high purity of the final product. google.com

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of steroids. Due to their relatively low volatility, steroids like 3β-Acetoxy-5-pregnen-20-one are often derivatized to increase their volatility and improve their chromatographic behavior. GC-MS is highly sensitive and provides excellent separation and identification capabilities, making it suitable for analyzing complex mixtures and for metabolic studies. nih.gov

Research Methodologies and Experimental Design for Studying 3beta Acetoxy 5 Pregnen 20 One

In vitro Cell Culture Models for Steroidogenesis and Receptor Binding Studies

In vitro cell culture models are fundamental tools for dissecting the cellular and molecular mechanisms of steroidogenesis and the interaction of 3beta-Acetoxy-5-pregnen-20-one with its potential protein targets. The human adrenocortical carcinoma cell line, H295R, is a well-established model for studying steroidogenesis. nih.govbiorxiv.org These cells express most of the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens, making them an ideal system to study the metabolism of this compound and its influence on the steroidogenic pathway. nih.gov

Receptor binding assays are crucial for determining the affinity and specificity of this compound for various nuclear and membrane receptors. labome.com These assays typically involve incubating a radioactively or fluorescently labeled ligand with a preparation of the receptor of interest, followed by the addition of unlabeled this compound to compete for binding. labome.com By measuring the displacement of the labeled ligand, the binding affinity of this compound can be quantified. labome.com While direct binding studies on this compound are not extensively documented, its precursor, pregnenolone (B344588), is known to interact with cannabinoid CB1 receptors as a signaling-specific inhibitor. targetmol.commedchemexpress.com

Interactive Data Table: In Vitro Models for Studying this compound

| Cell Line | Primary Use in Steroid Research | Potential Application for this compound |

| H295R | Steroidogenesis assays, studying the effects of compounds on hormone production. nih.govbiorxiv.org | Investigating its metabolism and impact on the synthesis of downstream steroid hormones. |

| HEK293 | Transfection studies to express specific enzymes or receptors. frontiersin.org | Co-transfection with steroidogenic enzymes to study its specific conversion steps. |

| Primary Leydig Cells | Studies of testicular steroidogenesis and androgen production. nih.gov | Examining its role as a precursor to testosterone (B1683101) in a primary cell model. |

| Primary Granulosa Cells | Ovarian steroidogenesis and estrogen synthesis research. | Investigating its conversion to progesterone (B1679170) and estrogens in ovarian cells. |

Animal Models for Investigating Neurobiological and Endocrine Effects

Animal models are indispensable for understanding the complex neurobiological and endocrine effects of this compound in a whole-organism context. Rodent models, particularly rats and mice, are widely used due to their well-characterized physiology and the availability of genetic manipulation tools. acs.orgfrontiersin.org Studies investigating the neuroprotective and cognitive-enhancing effects of neurosteroids often employ models of neurodegeneration or cognitive impairment. acs.orgresearchgate.net For instance, the transient middle cerebral artery occlusion (tMCAO) model in rats is used to study the neuroprotective effects of compounds in ischemic stroke. acs.org

To assess the endocrine effects, researchers may administer this compound to animals and monitor changes in circulating hormone levels, as well as the morphology and function of endocrine organs such as the testes, ovaries, and adrenal glands. nih.govmerckvetmanual.com For example, in golden hamsters with gonadal atrophy induced by short photoperiods, the administration of various steroids is used to evaluate their effects on pituitary and testicular function. nih.gov

Biochemical Assays for Enzyme Activity and Metabolite Quantification

Biochemical assays are essential for determining the activity of enzymes that may metabolize this compound and for quantifying its conversion to downstream metabolites. A key enzyme in this context is 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone to progesterone. wikipedia.org Assays for 3β-HSD activity typically involve incubating the enzyme with its substrate (in this case, potentially this compound after deacetylation to pregnenolone) and measuring the formation of the product, progesterone. frontiersin.orgnih.gov

The quantification of this compound and its metabolites in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry. nih.govnih.gov High-performance liquid chromatography (HPLC) separates the different steroids in a sample, which are then detected and quantified by a mass spectrometer (LC-MS/MS). nih.govdtu.dk This method offers high sensitivity and specificity, allowing for the precise measurement of even low concentrations of steroids in complex biological matrices like plasma or tissue extracts. dtu.dk

Interactive Data Table: Biochemical Assays for this compound Research

| Assay Type | Principle | Application for this compound |

| Enzyme Activity Assay (e.g., for 3β-HSD) | Measures the rate of conversion of a substrate to a product by a specific enzyme. | To determine if it can be metabolized by key steroidogenic enzymes, likely after deacetylation. frontiersin.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties. nih.gov | To isolate and purify this compound and its metabolites from biological samples. |

| Mass Spectrometry (MS) | Identifies and quantifies compounds based on their mass-to-charge ratio. nih.gov | To definitively identify and quantify this compound and its metabolic products. |

| LC-MS/MS | Combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. dtu.dk | The gold standard for quantifying low levels of this compound in complex biological fluids. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its potential protein targets. nih.govresearchgate.net These in silico methods provide insights into the binding mode, affinity, and specificity of the ligand-protein interaction at an atomic level. nih.gov The process typically involves generating a three-dimensional model of the target protein and then computationally "docking" the ligand into the protein's binding site. nih.govbiorxiv.org

These studies can help identify key amino acid residues involved in the interaction and can guide the design of new molecules with improved binding properties. nih.gov While specific molecular docking studies for this compound are not widely published, research on its precursor, pregnenolone, has identified potential binding interactions with various proteins, including enzymes involved in sterol biosynthesis. nih.govbiorxiv.org

Genetic and Molecular Approaches in Elucidating Steroid Pathway Regulation

Genetic and molecular approaches are fundamental to understanding the regulation of the steroidogenic pathways in which this compound is an intermediate. These techniques allow researchers to investigate the expression and function of the genes encoding the enzymes responsible for steroid synthesis. nih.govjbclinpharm.org

One common approach is to use gene knockout or knockdown techniques in cell culture or animal models to eliminate or reduce the expression of a specific enzyme. nih.gov By observing the resulting changes in steroid profiles, the role of that enzyme in the metabolism of this compound can be inferred. For instance, studying mutations in the HSD3B2 gene, which encodes for 3β-HSD type 2, is crucial for understanding congenital adrenal hyperplasia, a condition resulting from impaired steroid hormone production. frontiersin.orgjcgo.org Furthermore, studying the transcriptional regulation of steroidogenic genes provides insights into how their expression is controlled by various signaling molecules and transcription factors. nih.gov

Future Directions and Emerging Research in 3beta Acetoxy 5 Pregnen 20 One Research

Exploration of Undiscovered Metabolic Pathways and Novel Enzymatic Transformations

While the metabolic pathways of the parent compound, pregnenolone (B344588), are extensively documented, the specific metabolic fate of 3beta-Acetoxy-5-pregnen-20-one remains an area ripe for investigation. The presence of the 3-acetate group may influence its interaction with metabolic enzymes, potentially leading to unique metabolic products not seen with pregnenolone.

Future research will likely focus on identifying and characterizing the enzymes responsible for its deacetylation back to pregnenolone, as well as exploring alternative, undiscovered pathways. It is plausible that the acetylated form could be a substrate for novel enzymatic transformations, leading to a new class of metabolites. For instance, the metabolism of pregnenolone is known to involve enzymes like 20α-hydroxy steroid dehydrogenase, which converts it to pregn-5-ene-3beta,20alpha-diol. nih.gov Research is needed to determine if this compound undergoes similar transformations before or after deacetylation.

Microbial transformation studies have shown that fungi like Penicillium lanosocoeruleum can metabolize pregnane-type steroids through multistep pathways, including Baeyer–Villiger oxidation. scispace.com Applying such microbial models to this compound could reveal novel bioactive lactone derivatives. The fundamental conversion of cholesterol to pregnenolone, catalyzed by cytochrome P-450, involves a series of hydroxylations. nih.gov Investigating whether this compound can be directly hydroxylated at various positions is another key research avenue. The human fetal and placental compartments contain a diverse array of steroid-transforming enzymes, and their complementary activities are crucial during gestation. nih.gov Exploring the metabolism of this compound within these specific biological contexts could uncover pathways relevant to developmental biology.

Table 1: Key Enzymes in Pregnenolone Metabolism and Potential Relevance for this compound

| Enzyme | Known Function in Steroid Metabolism | Potential Role in this compound Metabolism |

|---|---|---|

| Esterases | Hydrolysis of ester bonds. | Deacetylation to yield pregnenolone. |

| Cytochrome P450 family | Hydroxylation at various positions of the steroid nucleus. nih.gov | Direct hydroxylation of the acetylated steroid, leading to novel metabolites. |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts Δ5-3β-hydroxy steroids to Δ4-3-keto steroids. nih.gov | Action following deacetylation to produce progesterone (B1679170). |

| 20α-hydroxy steroid dehydrogenase | Reduces the 20-keto group. nih.gov | Potential reduction of the 20-keto group to form acetoxy-pregnenol derivatives. |

Design and Synthesis of Highly Selective and Potent Pregnane (B1235032) Analogs for Research Applications

As a readily available starting material, this compound is an ideal scaffold for the synthesis of novel pregnane analogs. The future in this area lies in the rational design and synthesis of derivatives with high potency and selectivity for specific biological targets, moving beyond its role as a simple intermediate.

Recent efforts have focused on creating derivatives with potential anticancer properties. For example, novel benzylidene pregnenolone derivatives have been synthesized and shown to have antiproliferative effects. nih.gov Similarly, the synthesis of pregnenolone selenocyanoalkylamides has yielded compounds with promising antitumor and antimicrobial activities. nih.gov These studies provide a blueprint for future work using this compound as the starting point for creating extensive libraries of compounds for biological screening.

Future synthetic strategies will likely focus on modifications at various positions of the steroid nucleus, such as:

The D-ring: Introduction of pharmacophores like 16-arylidene groups has been associated with significant cytotoxic effects in cancer cell lines. nih.gov

The side chain: The McMurry reaction has been used to convert the 20-ketonic carbonyl group into new aliphatic double bonds, creating derivatives with antimicrobial activity. researchgate.net

The A/B rings: The compound serves as an intermediate for creating rearranged A/B-ring systems, which can possess unique biological properties. nih.govresearchgate.net

The goal is to develop potent and selective molecular probes to study steroid receptors and enzymes, as well as potential therapeutic leads. For instance, the synthesis of key intermediates like 2,3,20-triacetoxy-6-ketosteroids from pregnenolone highlights the complex, multi-step synthetic possibilities. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of Steroid Networks

The biological effects of any single steroid are not exerted in isolation but are part of a complex, interconnected network of metabolic and signaling pathways. The future of steroid research lies in a systems-biology approach, integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to build a comprehensive picture of these networks.

While multi-omics studies have not yet focused specifically on this compound, their application in related fields demonstrates their immense potential. For example, multi-omics analyses in pregnancy have begun to model the interplay between the immunome, transcriptome, microbiome, proteome, and metabolome, with some studies noting correlations between immune cells and pregnenolone derivatives. researchgate.neted.ac.uk In placental tissue, integrating metabolomics and transcriptomics has provided insights into the pathophysiology of preeclampsia, revealing disruptions in energy, lipid, and amino acid metabolism linked to altered gene expression. nih.gov

Future research should apply these powerful approaches to understand the impact of this compound administration on cellular and organismal systems. By combining transcriptomic data (gene expression), proteomic data (protein levels), and metabolomic data (metabolite concentrations), researchers can:

Identify the genes and proteins whose expression is altered by the compound.

Map the resulting changes in metabolic pathways.

Uncover previously unknown interactions between steroid metabolism and other cellular processes.

Build predictive models of steroid action. nih.govarxiv.org

This integrated approach will be crucial for moving beyond a linear view of steroid synthesis and understanding the dynamic, systems-level effects of this compound and its derivatives.

Advanced Computational Chemistry for Predicting Biological Interactions and Derivatization Outcomes

Computational chemistry and molecular modeling are becoming indispensable tools in steroid research. These methods allow for the prediction of how a molecule like this compound and its derivatives will interact with biological targets, guiding synthetic efforts and helping to interpret experimental data.

Molecular docking studies are already being used to predict the binding energies of novel pregnane derivatives with protein targets like 5α-reductase, the estrogen receptor, and CYP17A1. nih.gov Such studies can help prioritize which analogs to synthesize and test, saving time and resources. For example, docking simulations have shown that novel 4-azapregnene derivatives have strong predicted binding energies for the active site of 5α-reductase type 2. nih.gov

Future computational work will likely involve more sophisticated techniques:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of steroid derivatives, providing insights into their reactivity and stability. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a steroid binding to its receptor over time, providing a more accurate picture of the interaction than static docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a series of related compounds and their biological activities, QSAR models can be built to predict the activity of new, unsynthesized derivatives.

These advanced computational approaches will accelerate the discovery of novel pregnane-based compounds with desired biological activities by allowing for the in silico screening and optimization of thousands of potential structures before committing to laboratory synthesis.

Investigation of Non-Canonical Steroid Signaling Mechanisms

Historically, steroids were thought to act primarily by binding to nuclear receptors and regulating gene expression—a process known as genomic signaling. However, there is a growing body of evidence for non-canonical, or non-genomic, signaling, where steroids act rapidly through membrane-bound receptors and cytoplasmic signaling cascades. nih.govelsevierpure.com

The parent compound's sulfated metabolite, pregnenolone sulfate (B86663), is a well-known modulator of various ion channels and receptors in the brain, including N-methyl-d-aspartate (NMDA) receptors. nih.govbu.edu It can rapidly alter intracellular calcium levels and activate signaling pathways like CREB phosphorylation, influencing neuronal activity on a timescale of seconds to minutes. bu.edu Furthermore, certain steroid catabolites, such as pregnanolone (B1679072) and etiocholanolone, have been found to activate the pyrin inflammasome through a non-canonical, B30.2 domain-dependent mechanism. biorxiv.org

A major future direction for this compound research is to investigate whether it, or its immediate metabolites, can also participate in these rapid, non-genomic signaling pathways. Key questions to be addressed include:

Does this compound bind to any membrane receptors?

Can it rapidly modulate ion channel activity or intracellular signaling cascades?

Does the 3-acetate group confer unique non-canonical signaling properties compared to pregnenolone or pregnenolone sulfate?

Exploring these questions will be critical to fully understanding the biological role of this compound, particularly in the nervous system, and could open up new avenues for the development of rapid-acting neuroactive drugs.

Q & A

Q. Table 1: Crystallographic Parameters for a Related Derivative (Adapted from )

| Parameter | Value |

|---|---|

| Temperature | 100 K |

| R factor | 0.037 |

| wR factor | 0.079 |

| Data-to-parameter | 9.9 |

| Bond length accuracy | ±0.003 Å |

Basic: What synthetic strategies are effective for introducing the 3β-acetoxy group in pregnenolone derivatives?

Methodological Answer:

- Acetylation of 3β-hydroxy precursors: Use acetic anhydride/pyridine under anhydrous conditions. Monitor reaction via TLC (Rf shift).

- Protection/deprotection: Temporary protection of the 20-ketone (e.g., ketal formation) prevents side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Advanced: How can researchers mitigate stereochemical impurities during synthesis?

Methodological Answer:

- Chiral catalysts: Use asymmetric catalysis (e.g., organocatalysts) to enforce 3β stereochemistry.

- Chromatographic resolution: Chiral HPLC (e.g., Chiralpak IA column) separates diastereomers.

- Crystallization-induced asymmetric transformation: Recrystallize in solvents favoring the β-configuration .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV: C18 column, isocratic elution (acetonitrile/water 70:30), detection at 240 nm (ketone absorbance).

- LC-MS/MS: MRM transitions (e.g., m/z 375.2 → 255.1) enhance specificity in plasma/serum .

- Validation: Include linearity (R > 0.99), recovery (>90%), and LOD/LOQ (e.g., 0.1 ng/mL).

Advanced: How do computational models (e.g., DFT, molecular docking) complement experimental data for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO/LUMO energies) using software like Gaussian. Compare with XRD bond lengths .

- Molecular docking: Simulate interactions with steroid receptors (e.g., glucocorticoid receptor) using AutoDock. Validate with in vitro assays.

- ADMET prediction: Tools like SwissADME estimate logP (experimental: ~3.5) and bioavailability .

Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis of the acetoxy group .

- Personal protective equipment (PPE): Use nitrile gloves and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to minimize inhalation of particulate matter.

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Meta-analysis: Compare studies using standardized assays (e.g., IC values from receptor-binding assays).

- Control experiments: Verify compound purity (≥95% by HPLC) to exclude confounding impurities.

- Structural analogs: Test derivatives (e.g., 16α-carbonitrile variant ) to isolate structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.